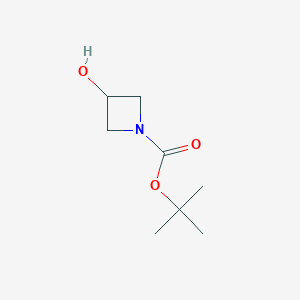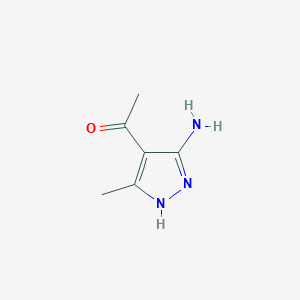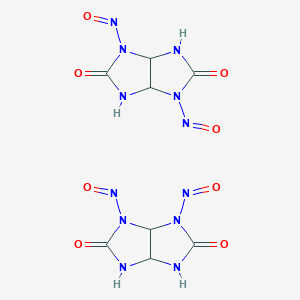
6-Amino-5-carbamoyl-2-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-carbamoyl-2-methylnicotinic acid is a chemical compound that has gained significant attention in the scientific research community. It is a derivative of nicotinic acid and is commonly used in biochemical and physiological studies.
Mécanisme D'action
The mechanism of action of 6-Amino-5-carbamoyl-2-methylnicotinic acid is not well understood. However, it is believed to act as a precursor for the synthesis of NAD+ and NADH, which are important coenzymes involved in various metabolic pathways.
Effets Biochimiques Et Physiologiques
6-Amino-5-carbamoyl-2-methylnicotinic acid has several biochemical and physiological effects. It has been shown to increase the activity of various enzymes involved in the metabolism of nicotinic acid and its derivatives. Additionally, it has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Amino-5-carbamoyl-2-methylnicotinic acid in lab experiments is its ability to act as a precursor for the synthesis of NAD+ and NADH. This makes it a useful tool for studying various metabolic pathways. However, one of the limitations of using 6-Amino-5-carbamoyl-2-methylnicotinic acid is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 6-Amino-5-carbamoyl-2-methylnicotinic acid. One area of interest is its potential use in the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to understand the mechanism of action of 6-Amino-5-carbamoyl-2-methylnicotinic acid and its role in various metabolic pathways. Finally, the development of new synthesis methods and purification techniques could improve the efficiency and yield of 6-Amino-5-carbamoyl-2-methylnicotinic acid.
Méthodes De Synthèse
The synthesis of 6-Amino-5-carbamoyl-2-methylnicotinic acid involves the reaction of nicotinic acid with potassium cyanate. The reaction is carried out in the presence of a catalyst such as copper sulfate pentahydrate. The resulting product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
Applications De Recherche Scientifique
6-Amino-5-carbamoyl-2-methylnicotinic acid has several scientific research applications. It is commonly used as a precursor for the synthesis of other compounds such as NAD+ and NADH. It is also used in studies related to the metabolism of nicotinic acid and its derivatives. Additionally, it is used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
137522-54-4 |
|---|---|
Nom du produit |
6-Amino-5-carbamoyl-2-methylnicotinic acid |
Formule moléculaire |
C8H9N3O3 |
Poids moléculaire |
195.18 g/mol |
Nom IUPAC |
6-amino-5-carbamoyl-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c1-3-4(8(13)14)2-5(7(10)12)6(9)11-3/h2H,1H3,(H2,9,11)(H2,10,12)(H,13,14) |
Clé InChI |
CKDKZUBOYNWFEE-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C=C1C(=O)O)C(=O)N)N |
SMILES canonique |
CC1=NC(=C(C=C1C(=O)O)C(=O)N)N |
Synonymes |
3-Pyridinecarboxylicacid,6-amino-5-(aminocarbonyl)-2-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[1-[(2-amino-2-oxoethyl)amino]-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B137469.png)

![(1R,2S,3S,5S)-8-Methyl-3-(4-nitro-phenyl)-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid methyl ester](/img/structure/B137472.png)




